Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)

Catalog No.
S14320318
CAS No.
66902-86-1
M.F
C24H28BrN3O2
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammoniu...

CAS Number

66902-86-1

Product Name

Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)

IUPAC Name

dibenzyl-[[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl]-methylazanium;bromide

Molecular Formula

C24H28BrN3O2

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C24H28N3O2.BrH/c1-26(2)24(28)29-23-15-10-16-25-22(23)19-27(3,17-20-11-6-4-7-12-20)18-21-13-8-5-9-14-21;/h4-16H,17-19H2,1-3H3;1H/q+1;/p-1

InChI Key

DKCOPUZPPXMXAL-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=C(N=CC=C1)C[N+](C)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]

Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a complex organic compound that belongs to the class of ammonium salts and carbamates. Its structure features a dibenzyl moiety, a pyridine derivative, and a dimethylcarbamate group, making it a significant compound in medicinal chemistry. The compound is characterized by its molecular formula, which includes carbon, hydrogen, nitrogen, oxygen, and bromine atoms.

Typical of ammonium salts and carbamates. It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles. Additionally, the dimethylcarbamate group can hydrolyze under acidic or basic conditions, leading to the formation of 3-hydroxy-2-pyridine and dimethylamine derivatives. The stability of the compound under different pH conditions is crucial for its application in biological systems.

Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate exhibits notable biological activities primarily as a cholinesterase inhibitor. This property is significant in therapeutic contexts such as treating myasthenia gravis and other neuromuscular disorders. The compound's mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions, thereby enhancing muscle contraction and improving neuromuscular transmission.

The synthesis of dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate typically involves several steps:

  • Formation of the Ammonium Salt: The reaction between dibenzylamine and 3-hydroxy-2-pyridine aldehyde can yield the corresponding ammonium salt.
  • Carbamate Formation: The addition of dimethylcarbamoyl chloride to the ammonium salt facilitates the formation of the dimethylcarbamate ester.
  • Bromination: Finally, treatment with hydrobromic acid introduces the bromide ion to form the final product.

These steps may require specific conditions such as controlled temperature and pH to ensure high yields and purity.

Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate finds applications in various fields:

  • Pharmaceuticals: As a cholinesterase inhibitor, it is used in developing treatments for myasthenia gravis and related conditions.
  • Research: It serves as a tool compound in studies related to neuromuscular transmission and cholinergic signaling pathways.
  • Agriculture: Potential applications in pest control due to its biological activity against certain pests.

Studies on dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate have shown that it interacts with various biological molecules. Interaction with acetylcholinesterase has been extensively studied, demonstrating its inhibitory effects on enzyme activity. Additionally, research indicates that this compound may interact with other neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully.

Several compounds exhibit structural or functional similarities to dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Pyridostigmine Bromide3-Hydroxy-1-methylpyridinium bromide dimethylcarbamateCholinesterase inhibitor used for myasthenia gravis
Neostigmine Methyl SulfateSimilar carbamate structureUsed for myasthenia gravis; longer duration than pyridostigmine
NorpyridostigmineDerivative of pyridostigmineCholinesterase inhibition with altered pharmacokinetics

Uniqueness

Dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate is unique due to its specific combination of dibenzyl and pyridine moieties that enhance its binding affinity to cholinesterase enzymes compared to other similar compounds. Its distinct structural features may also contribute to varied pharmacological profiles and potential therapeutic applications not seen in other compounds.

This comprehensive overview highlights the significance of dibenzyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate in medicinal chemistry and its potential applications across various fields. Further research could expand its utility and understanding within biological systems.

Hydrogen Bond Acceptor Count

4

Exact Mass

469.13649 g/mol

Monoisotopic Mass

469.13649 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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